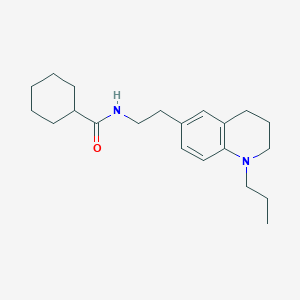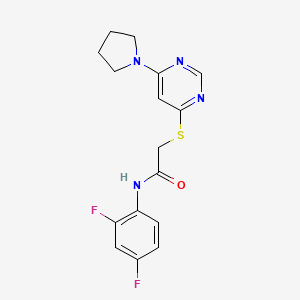
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroquinoline Derivatives
- The synthesis of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives has been facilitated by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, exploring the chemical reactivity towards various reagents. This approach has also highlighted the antimicrobial activity of selected derivatives, providing a basis for further investigation into their potential therapeutic applications (Elkholy & Morsy, 2006).
Palladium-Catalyzed Oxidative Cyclization
- Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has resulted in the synthesis of various heterocyclic derivatives, including tetrahydropyridinedione derivatives. This process exemplifies the utility of palladium catalysis in constructing complex heterocyclic frameworks, potentially offering pathways for the synthesis of related compounds (Bacchi et al., 2005).
Synthesis of Arylamides Hybrids
- The synthesis of arylamides hybrids, combining features of two high-affinity σ2 receptor ligands, has shown promise for tumor diagnosis through the development of PET radiotracers. This research underscores the significance of structural modification in enhancing ligand selectivity and interaction, which could be relevant for the design of new diagnostic tools (Abate et al., 2011).
Novel Precursors for N-Substituted Tetrahydroquinolines
- The exploration of ethyl 3-(2,4-dioxocyclohexyl)propanoate as a novel precursor for the synthesis of N-substituted tetrahydroquinoline derivatives highlights innovative approaches to constructing this core structure. The development of methods for the selective dehydrogenative aromatization of these derivatives opens up new avenues for the synthesis of pharmacologically relevant compounds (Thakur, Sharma, & Das, 2015).
Dopamine Agonist Properties
- Studies on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have investigated their dopamine-like ability to dilate the renal artery, indicating potential applications in neurological research and therapy. The structure-activity relationship observed among these compounds could inform the design of new therapeutics targeting dopamine receptors (Jacob et al., 1981).
Eigenschaften
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-2-14-23-15-6-9-19-16-17(10-11-20(19)23)12-13-22-21(24)18-7-4-3-5-8-18/h10-11,16,18H,2-9,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNOISAKHWEPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)
![4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2464813.png)
![Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464814.png)
![N-(4-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2464815.png)
![1-(3-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464817.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine](/img/structure/B2464818.png)
![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2464819.png)



![3-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2464827.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2464828.png)
![1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene](/img/structure/B2464829.png)